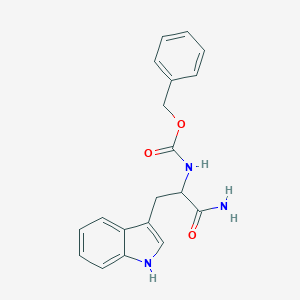

Carbobenzoxy-D,L-tryptophanamide

Description

BenchChem offers high-quality Carbobenzoxy-D,L-tryptophanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbobenzoxy-D,L-tryptophanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRKLCWXRBTPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Carbobenzoxy-D,L-tryptophanamide

This guide provides a comprehensive technical overview of Carbobenzoxy-D,L-tryptophanamide, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the structure, properties, synthesis, and potential applications of this compound.

Introduction: The Significance of Protected Amino Acid Amides

In the intricate world of peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is paramount. Carbobenzoxy-D,L-tryptophanamide is a derivative of the essential amino acid tryptophan, featuring two critical modifications: a carbobenzoxy (Cbz or Z) group protecting the alpha-amino functionality and an amide group at the C-terminus. The Cbz group provides robust protection under a variety of reaction conditions, yet it can be selectively removed, typically by catalytic hydrogenation. The C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often modulating their biological activity. The D,L-racemic mixture serves as a versatile starting material for the synthesis of non-natural peptides or as a scaffold in drug discovery programs.

Chemical Structure and Stereochemistry

Carbobenzoxy-D,L-tryptophanamide possesses a well-defined molecular architecture centered around the tryptophan backbone. The key structural features are:

-

Tryptophan Core: Comprising an indole side chain attached to an alpha-carbon. The indole moiety is crucial for many of tryptophan's biological roles and can participate in various non-covalent interactions.

-

Carbobenzoxy (Cbz) Protecting Group: Attached to the alpha-amino group, this benzyloxycarbonyl group prevents unwanted reactions at the nitrogen atom during synthetic transformations.

-

C-Terminal Amide: The carboxylic acid of tryptophan is converted to a primary amide (-CONH₂), a modification that significantly alters the molecule's chemical and biological properties.

-

Stereochemistry: As a D,L-mixture, this compound contains an equal proportion of the D- and L-enantiomers at the alpha-carbon.

The relationship between the starting material, Carbobenzoxy-D,L-tryptophan, and the final amide product is illustrated in the following diagram:

Caption: Transformation from a carboxylic acid to a primary amide.

Physicochemical Properties

A summary of the known physicochemical properties of Carbobenzoxy-D,L-tryptophanamide is presented in the table below. It is important to note that as a racemic mixture, its properties, particularly the melting point, may differ from those of the individual enantiomers.

| Property | Value | Source |

| CAS Number | 27018-75-3 | [Echemi][1] |

| Molecular Formula | C₁₉H₁₉N₃O₂ | Inferred |

| Molecular Weight | 337.38 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | 166-168 °C | [Echemi][1] |

| Solubility | Soluble in polar organic solvents | Inferred |

Synthesis of Carbobenzoxy-D,L-tryptophanamide: A Step-by-Step Protocol

The synthesis of Carbobenzoxy-D,L-tryptophanamide from its corresponding carboxylic acid is a standard transformation in organic chemistry. A common and efficient method involves the activation of the carboxylic acid, followed by reaction with an ammonia source. The use of N-hydroxysuccinimide (NHS) to form a stable, activated ester is a widely accepted strategy that minimizes side reactions and often leads to high yields of the desired amide.[2]

Rationale for the Synthetic Approach

The direct amidation of a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. N-hydroxysuccinimide esters are frequently employed for this purpose as they are crystalline, stable, and react cleanly with primary amines to form amide bonds.[3] The by-product, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the work-up.[3]

Experimental Workflow

The synthesis can be conceptualized as a two-step process, which can often be performed in a single pot.

Caption: A typical workflow for the synthesis of Carbobenzoxy-D,L-tryptophanamide.

Detailed Experimental Protocol

Materials:

-

Carbobenzoxy-D,L-tryptophan

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous Ammonia (e.g., 28-30% NH₄OH)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve Carbobenzoxy-D,L-tryptophan (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Amidation:

-

Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of the reaction solvent.

-

Transfer the filtrate containing the activated Cbz-D,L-Trp-NHS ester to a new flask.

-

Cool the filtrate to 0 °C and add aqueous ammonia (a significant excess, e.g., 5-10 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Carbobenzoxy-D,L-tryptophanamide.

-

Applications in Research and Development

While specific, widespread applications of Carbobenzoxy-D,L-tryptophanamide are not extensively documented in publicly available literature, its structure suggests several potential uses in synthetic and medicinal chemistry:

-

Peptide Synthesis: As a protected amino acid amide, it can be a crucial building block in the synthesis of peptides with a C-terminal tryptophan amide. This is particularly relevant for creating peptide libraries for drug screening or for the synthesis of peptide-based natural products and their analogs.

-

Drug Discovery Scaffold: The indole nucleus of tryptophan is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Carbobenzoxy-D,L-tryptophanamide can serve as a starting material for the synthesis of novel small molecules with potential therapeutic activity.

-

Development of Protease Inhibitors: Peptides and peptidomimetics with C-terminal modifications are often explored as enzyme inhibitors. The amide group can mimic the peptide bond and interact with the active site of proteases.

-

Fluorescent Probes: Although the parent compound is not fluorescent, the tryptophan indole ring can be chemically modified to create fluorescent probes for studying biological processes.[4]

Safety and Handling

As with any chemical reagent, Carbobenzoxy-D,L-tryptophanamide should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Carbobenzoxy-D,L-tryptophanamide is a valuable synthetic intermediate with significant potential in peptide chemistry and drug discovery. Its structure combines a robust amino-protecting group with a biologically relevant C-terminal amide, making it a versatile tool for the synthesis of complex molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling researchers to access this compound for their specific applications.

References

Sources

- 1. echemi.com [echemi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 4. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Understanding Racemic Mixtures of Amino Acid Derivatives

Abstract

The chirality of amino acid derivatives is a critical determinant of their biological activity, profoundly influencing their pharmacological and toxicological profiles. This technical guide provides a comprehensive exploration of racemic mixtures of these compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of stereochemistry, the formation and properties of racemic mixtures, and the pivotal role of chiral resolution in the pharmaceutical sciences. This guide will elucidate the causality behind experimental choices in chiral separation and analysis, grounded in authoritative references and field-proven insights. Detailed methodologies and visual representations of key concepts are provided to offer a practical and in-depth understanding of this essential subject.

The Fundamental Importance of Chirality in Amino Acid Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of biological specificity. Amino acids, the building blocks of proteins, are inherently chiral (with the exception of glycine). Their derivatives, which are extensively used in drug design and synthesis, inherit this stereochemical complexity.[1][2] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers .

In living systems, molecular interactions are highly stereospecific. Enzymes, receptors, and other biological targets are themselves chiral, leading to distinct interactions with different enantiomers of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[] This principle is exemplified by the tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This historical example underscores the regulatory and scientific imperative to understand and control the stereochemistry of pharmaceutical compounds.[4]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the pharmacological and toxicological profiles of individual enantiomers.[5][6]

The Nature and Formation of Racemic Mixtures

A racemic mixture , or racemate, is an equimolar (50:50) mixture of two enantiomers.[4] Unlike individual enantiomers, which are optically active (i.e., they rotate the plane of polarized light), a racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.

Formation of Racemic Mixtures:

Many conventional chemical synthesis methods for amino acid derivatives result in the formation of racemic mixtures.[7][8] This is because these reactions often proceed through planar intermediates or transition states, where the attack of a reagent from either side is equally probable, leading to the formation of both enantiomers in equal amounts. The process of converting a single enantiomer into a racemic mixture is known as racemization , which can occur under various conditions, such as exposure to heat, extreme pH, or certain catalysts.[7][9] The formation of racemic phases can also be influenced by physical processes like liquid-assisted resonant acoustic mixing.[10]

The Critical Need for Chiral Resolution

Given the stereospecific nature of biological systems, the separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution or enantiomeric resolution , is a critical step in drug development.[][11] The development of a single enantiomer drug, often referred to as a "chiral switch" from a previously marketed racemate, has been a common strategy in the pharmaceutical industry.[12] However, the therapeutic benefits of such switches are evaluated on a case-by-case basis.[12]

The primary motivations for chiral resolution include:

-

Enhanced Therapeutic Efficacy: Isolating the more potent enantiomer can lead to a more effective drug with a better therapeutic index.

-

Improved Safety Profile: Eliminating the less active or toxic enantiomer can reduce side effects and improve patient safety.

-

Simplified Pharmacokinetics: Single enantiomers often exhibit more predictable and less complex pharmacokinetic profiles compared to racemates.[5]

-

Regulatory Compliance: Regulatory agencies require thorough characterization of the stereoisomeric composition of a drug and the properties of each enantiomer.[5]

Methodologies for Chiral Resolution and Analysis

A variety of techniques are employed for the resolution and analysis of racemic mixtures of amino acid derivatives. The choice of method depends on factors such as the chemical nature of the compound, the scale of the separation, and the required purity of the final product.

Chiral Chromatography

Chiral chromatography is one of the most powerful and widely used techniques for separating enantiomers.[13][14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation.

Key Principles of Chiral Chromatography:

-

Chiral Recognition: The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different elution times.

-

Types of CSPs: A wide range of CSPs are available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, cyclodextrins, and synthetic polymers.[15]

Experimental Protocol: Analytical Chiral HPLC

-

Column Selection: Choose a chiral column with a stationary phase known to be effective for the separation of amino acid derivatives (e.g., a polysaccharide-based or cyclodextrin-based column).

-

Mobile Phase Optimization: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution and is determined empirically.

-

Sample Preparation: Dissolve the racemic mixture of the amino acid derivative in a suitable solvent at a known concentration.

-

Injection and Elution: Inject a small volume of the sample onto the HPLC system. The enantiomers will be separated as they pass through the chiral column.

-

Detection: Use a suitable detector, such as a UV-Vis or a circular dichroism (CD) detector, to monitor the elution of the separated enantiomers.[16]

-

Quantification: The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be determined from the peak areas of the two enantiomers in the chromatogram.

Enzymatic Resolution

Enzymatic resolution leverages the high stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer.[17] This method is particularly advantageous due to the mild reaction conditions and high enantioselectivity of many enzymes.

Commonly Used Enzymes:

-

Lipases and Esterases: These enzymes are frequently used for the hydrolysis of esters or the esterification of alcohols, with high stereoselectivity.

-

Aminoacylases: These enzymes specifically hydrolyze N-acyl-L-amino acids, leaving the D-enantiomer unreacted.

-

d-Amino Acid Oxidases (DAAO) and l-Amino Acid Oxidases (LAAO): These enzymes catalyze the oxidative deamination of D- or L-amino acids, respectively.[18][19]

Experimental Protocol: Enzymatic Kinetic Resolution of an N-Acyl Amino Acid

-

Enzyme Selection: Choose an appropriate aminoacylase with known activity towards the L-enantiomer of the N-acyl amino acid derivative.

-

Reaction Setup: Dissolve the racemic N-acyl amino acid in a buffered aqueous solution at the optimal pH for the enzyme. Add the enzyme to the solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the extent of hydrolysis.

-

Workup and Separation: Once the reaction has reached approximately 50% conversion, stop the reaction (e.g., by adjusting the pH or adding a denaturing agent). The resulting mixture contains the L-amino acid and the unreacted N-acyl-D-amino acid. These can be separated based on their different chemical properties (e.g., by extraction or crystallization).

Diastereomeric Crystallization

This classical method of chiral resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[11][20] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Key Steps:

-

Formation of Diastereomeric Salts: The racemic amino acid derivative (e.g., a carboxylic acid) is reacted with a chiral base (e.g., brucine or ephedrine) to form diastereomeric salts.[20]

-

Fractional Crystallization: The diastereomeric salts are crystallized from a suitable solvent. Due to their different solubilities, one diastereomer will crystallize preferentially.

-

Isolation and Regeneration: The crystallized diastereomer is isolated by filtration. The original enantiomer is then regenerated by removing the chiral resolving agent (e.g., by acid-base extraction).

Other Analytical Techniques

Besides the primary resolution techniques, several other analytical methods are used to determine the enantiomeric composition of amino acid derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers, it is possible to distinguish and quantify them by NMR.[21]

-

Capillary Electrophoresis (CE): This technique can provide high-resolution separation of enantiomers, particularly when chiral selectors such as cyclodextrins are added to the background electrolyte.[15]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric excess of a sample.[22]

Data Presentation and Interpretation

The results of chiral analysis are typically presented in terms of enantiomeric excess (ee) or enantiomeric ratio (er) .

-

Enantiomeric Excess (ee): ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

-

Enantiomeric Ratio (er): er = [Major Enantiomer] / [Minor Enantiomer]

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Broad applicability, high resolution, analytical and preparative scale. | High cost of chiral columns, requires method development. |

| Enzymatic Resolution | Stereospecific enzymatic reaction. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may not be available for all substrates, limited to 50% yield of one enantiomer. |

| Diastereomeric Crystallization | Formation and separation of diastereomers. | Cost-effective for large-scale production, well-established method. | Labor-intensive, success is not guaranteed, requires a suitable chiral resolving agent. |

Conclusion and Future Perspectives

The study of racemic mixtures of amino acid derivatives is a critical aspect of modern drug discovery and development. A thorough understanding of chirality, the methods for chiral resolution, and the analytical techniques for determining enantiomeric purity is essential for ensuring the safety and efficacy of new therapeutic agents. As our understanding of the stereospecific interactions of drugs with biological systems continues to grow, the demand for efficient and robust methods for the preparation and analysis of single-enantiomer drugs will undoubtedly increase. Future research will likely focus on the development of novel chiral catalysts for asymmetric synthesis, more efficient and universal chiral stationary phases for chromatography, and high-throughput screening methods for the rapid determination of enantiomeric excess.

References

-

Wikipedia. Racemic mixture. [Link]

- Caner, H., et al. (2004). Chiral Drugs: A new perspective on the literature. Drug Discovery Today, 9(3), 105-110.

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

-

Chemistry LibreTexts. (2019). Synthesis of Amino Acids. [Link]

-

Pillai, S., & Cherukupalli, S. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, 8(34), 30593–30604. [Link]

-

Lee, S. G., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2413. [Link]

- Asakura, K., et al. (2002). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 4(7), 1933-1936.

- Ye, Z., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5433-5438.

-

O'Brien, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(14), 9355–9374. [Link]

-

Pillai, S., & Cherukupalli, S. (2023). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]

-

Oehm, C., et al. (2023). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Crystal Growth & Design, 23(10), 7384–7391. [Link]

-

Wikipedia. Chiral resolution. [Link]

- Baum, R. M. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7-8.

- Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 712-718.

-

Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. [Link]

-

Silva, A. T., et al. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 14(7), 646. [Link]

- Tomkins, A. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.

- El-Awady, M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5484.

-

Htdchem. (2023). The Role of Amino Acid Derivatives in Drug Synthesis. [Link]

-

Moran, L. A. (2008). Amino Acids and the Racemization "Problem". Sandwalk. [Link]

-

Svec, F. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3123. [Link]

- Johnson, S. S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 834–840.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Drug Discovery. [Link]

-

Leah4sci MCAT. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration. YouTube. [Link]

-

U.S. Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. [Link]

- Fulmer, G. R., et al. (2010). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Perna, F. M., et al. (2022). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 24(4), 985–990.

-

O'Brien, A., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

Sources

- 1. htdchem.com [htdchem.com]

- 2. nbinno.com [nbinno.com]

- 4. Racemic mixture - Wikipedia [en.wikipedia.org]

- 5. fda.gov [fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sandwalk: Amino Acids and the Racemization "Problem" [sandwalk.blogspot.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creation.com [creation.com]

- 10. Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. uma.es [uma.es]

- 17. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Biological Activity of N-Acyl Tryptophanamides

Introduction: The Emerging Significance of N-Acyl Tryptophanamides in Drug Discovery

N-acyl tryptophanamides, a class of compounds characterized by an N-acylated tryptophan backbone, are attracting increasing attention within the scientific community. Structurally analogous to endogenous signaling molecules, these compounds represent a versatile scaffold for the development of novel therapeutics. Their biological significance stems from the unique combination of the indole moiety of tryptophan, a crucial element in numerous biological interactions, and the variable acyl chain, which allows for fine-tuning of their physicochemical properties and target specificity. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of N-acyl tryptophanamides, offering a valuable resource for researchers and professionals engaged in drug development.

Synthetic Strategies for N-Acyl Tryptophanamides: From Traditional to Sustainable Methods

The synthesis of N-acyl tryptophanamides can be achieved through various methods, ranging from classical coupling techniques to more modern, sustainable approaches.

Traditional Coupling Methods

Historically, the formation of the amide bond between tryptophan or its derivatives and a carboxylic acid has been accomplished using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (HOBt).[1] While effective, these methods often necessitate the use of hazardous reagents and can lead to purification challenges due to insoluble byproducts.[1] Another traditional approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using agents like thionyl chloride or oxalyl chloride prior to reaction with the tryptophan amine.[1] However, the toxicity and handling difficulties associated with these chlorinating agents detract from the sustainability of this method.[1]

A Sustainable Approach: Propylphosphonic Anhydride (T3P)-Assisted Synthesis

A more recent and sustainable method for the synthesis of related N-acyl tryptamines utilizes propylphosphonic anhydride (T3P) as a coupling reagent.[1] This protocol offers several advantages, including operational simplicity, the use of less toxic reagents, and the generation of water-soluble byproducts that are easily removed through aqueous extraction, thereby simplifying purification.[1] The reaction proceeds efficiently at room temperature and does not require an inert atmosphere, making it an attractive and environmentally friendly alternative for the synthesis of N-acyl tryptophanamides.

A Spectrum of Biological Activities: Therapeutic Potential Across Multiple Domains

N-acyl tryptophanamides and their close analogs exhibit a remarkable range of biological activities, highlighting their potential for therapeutic intervention in various diseases.

Neuroprotective Effects: Combating Neurodegenerative Diseases

A significant area of interest is the neuroprotective potential of N-acyl tryptophanamides. Notably, N-acetyl-l-tryptophan (L-NAT) has demonstrated significant neuroprotective effects in cellular and animal models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[2][3]

-

Mechanism in ALS: L-NAT has been shown to rescue motor neuron-like cells from cell death by inhibiting the mitochondrial death pathway.[2] It achieves this by preventing the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) from the mitochondria.[2] Furthermore, L-NAT inhibits the activation of caspases-1, -3, and -9, key executioners of apoptosis.[2] The neuroprotective effect is stereospecific, with the L-isomer being active while the D-isomer is not.[2] Molecular modeling suggests that L-NAT forms a stable complex with the neurokinin-1 receptor (NK-1R), leading to the inhibition of substance P and IL-1β secretion.[2]

-

Mechanism in Alzheimer's Disease: In a rat model of Alzheimer's disease, L-NAT administration led to a significant reduction in cognitive decline.[3] Mechanistically, it was found to downregulate the levels of pro-inflammatory cytokines like TNF-α and IL-6, as well as substance P in the hippocampus and frontal cortex.[3] L-NAT also reduced acetylcholinesterase activity and the levels of total and phosphorylated NF-κB and Tau protein, while upregulating CREB1 signaling, suggesting a multi-faceted neuroprotective action.[3]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Beyond its neuroprotective role, N-acetyl-L-tryptophan also exhibits potent anti-inflammatory properties. In a rat model of hepatic ischemia-reperfusion injury, L-NAT was found to alleviate liver damage by regulating the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway .[4] This pathway is a critical component of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases. L-NAT pretreatment was shown to decrease the expression of key components of this pathway, including TLR4, NF-κB, NLRP3, ASC, and caspase-1, leading to reduced production of the pro-inflammatory cytokine IL-1β.[4]

Furthermore, other N-acyl tryptophan derivatives have been developed as potent antagonists of the P2Y14 receptor (P2Y14R) , a G protein-coupled receptor involved in inflammatory responses.[5] One such derivative, compound II-3 , displayed an impressive IC50 value of 1.2 nM and demonstrated in vivo efficacy in a mouse model of lipopolysaccharide-induced acute lung injury by inhibiting the activation of the NLRP3 inflammasome.[5]

Cholecystokinin (CCK) Receptor Antagonism

Certain N-acyl derivatives of tryptophan are known to act as specific and competitive antagonists of the cholecystokinin (CCK) receptors.[6] Benzotript (N-p-chlorobenzoyl-L-tryptophan) is a classic example of a CCK receptor antagonist.[6] Structure-activity relationship studies have revealed that the nature of the N-acyl group is a key determinant of antagonist affinity, with more hydrophobic acyl moieties generally leading to higher potency.[6] For instance, the relative potencies of various N-acyl-L-tryptophans as CCK receptor antagonists were found to be in the order of: carbobenzoxy > benzotript > benzoyl = butyloxycarbonyl > acetyl > L-tryptophan.[6]

Potential Antimicrobial and Antiviral Activities

While direct evidence for the antimicrobial and antiviral activities of N-acyl tryptophanamides is still emerging, studies on structurally related compounds suggest this as a promising area of investigation. Novel tryptophan derivatives incorporating 2,5-diketopiperazine and acyl hydrazine moieties have demonstrated moderate to good antiviral activity against the tobacco mosaic virus (TMV).[7] Several of these compounds exhibited higher in vivo inactivation, curative, and protection activities than the commercial antiviral drug ribavirin.[7] These same compounds also displayed broad-spectrum fungicidal activity against a panel of 13 phytopathogenic fungi.[7]

Furthermore, tryptophan-based surfactants have been reported to possess antibacterial properties.[8] Given these findings, it is plausible that N-acyl tryptophanamides could also exhibit a range of antimicrobial and antiviral activities, warranting further investigation.

Potential as Carbonic Anhydrase and Butyrylcholinesterase Inhibitors

The N-acyl sulfonamide moiety, which is structurally related to N-acyl tryptophanamides, is a known pharmacophore in carbonic anhydrase inhibitors.[9] These enzymes are implicated in various pathological conditions, including glaucoma and cancer.[9] This suggests that N-acyl tryptophanamides could be explored as potential carbonic anhydrase inhibitors.

In the context of Alzheimer's disease, inhibitors of butyrylcholinesterase (BChE) are of therapeutic interest. A series of tryptophan-based selective nanomolar BChE inhibitors have been designed, with one compound exhibiting an IC50 of 2.8 nM.[10] This highlights the potential of the tryptophan scaffold in designing potent enzyme inhibitors relevant to neurodegenerative disorders.

Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs

The biological activity of N-acyl tryptophanamides is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogs.

-

The Acyl Chain: The length, degree of saturation, and presence of functional groups on the acyl chain significantly influence the biological activity. For CCK receptor antagonists, increased hydrophobicity of the acyl group enhances binding affinity.[6]

-

The Tryptophan Core: The stereochemistry of the tryptophan moiety is critical, as demonstrated by the neuroprotective activity of L-NAT, where the D-isomer is inactive.[2] Modifications to the indole ring of tryptophan can also modulate activity.

-

The Amide Linkage: The amide bond itself is a key structural feature, and its replacement with bioisosteres can alter the compound's properties.

Key Experimental Protocols

The evaluation of the biological activity of N-acyl tryptophanamides relies on a variety of well-established in vitro and in vivo assays.

Neuroprotection Assays

-

Cell Viability Assays:

-

Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y, NSC-34) or primary neurons in appropriate media.

-

Induction of Cell Death: Induce neurotoxicity using agents like hydrogen peroxide (H2O2) for oxidative stress, or amyloid-β oligomers for Alzheimer's models.

-

Treatment: Treat the cells with varying concentrations of the N-acyl tryptophanamide.

-

Assessment of Viability: Quantify cell viability using methods such as the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), or ATP-based luminescence assays.[11][12]

-

-

Mitochondrial Function Assays:

-

Cell Preparation: Prepare cell lysates from treated and untreated neuronal cells.

-

Fractionation: Separate the mitochondrial and cytosolic fractions by differential centrifugation.

-

Western Blotting: Analyze the fractions for the presence of pro-apoptotic proteins like cytochrome c, Smac/DIABLO, and AIF using specific antibodies.[2]

-

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria, fungi) in a suitable broth.[13][14]

-

Serial Dilution: Perform serial dilutions of the N-acyl tryptophanamide in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

-

Receptor Binding Assays

-

Competitive Radioligand Binding Assay (for CCK receptors):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CCK1R or CCK2R).

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled N-acyl tryptophanamide.

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[15]

-

Quantitative Data Summary

The following table summarizes some of the reported quantitative biological activity data for N-acyl tryptophanamides and related derivatives.

| Compound Class | Target/Activity | Compound Example | IC50/MIC | Reference |

| N-Acyl Tryptophan Derivatives | P2Y14 Receptor Antagonist | Compound II-3 | 1.2 nM | [5] |

| Tryptophan-Based Inhibitors | Butyrylcholinesterase (BChE) | Inhibitor 18 | 2.8 nM | [10] |

| Tryptophan Derivatives | Antiviral (Tobacco Mosaic Virus) | Compound 14 | 54% inactivation at 500 mg/L | [16] |

| Tryptophan Derivatives | Antiviral (Tobacco Mosaic Virus) | Compound 19 | 53% inactivation at 500 mg/L | [16] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-acyl tryptophanamides are a consequence of their interaction with various molecular targets and modulation of key signaling pathways.

Neuroprotective Signaling Pathway of L-NAT in ALS

Caption: L-NAT mediated neuroprotection in ALS models.

Anti-inflammatory Signaling Pathway of L-NAT

Caption: L-NAT inhibits the TLR4/NF-κB/NLRP3 inflammasome pathway.

Future Directions and Therapeutic Potential

The diverse biological activities of N-acyl tryptophanamides position them as a highly promising class of compounds for drug discovery. Future research should focus on:

-

Expanding the Scope of Biological Screening: Systematically evaluating N-acyl tryptophanamide libraries for a broader range of activities, including anticancer, antidiabetic, and immunomodulatory effects.

-

In-depth SAR Studies: Conducting comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

-

Elucidation of Novel Mechanisms of Action: Investigating the molecular targets and signaling pathways for newly discovered biological activities.

-

In vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development.

References

-

Sun, Y., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(2), 379-392. [Link]

-

Kazakova, O., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(21), 7209. [Link]

-

Unassisted Transport of N-acetyl-L-tryptophanamide through Membrane: Experiment and Simulation of Kinetics - PubMed Central. (n.d.). [Link]

-

Jensen, R. T., et al. (1984). Structure-function studies of N-acyl derivatives of tryptophan that function as specific cholecystokinin receptor antagonists. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 804(2), 181-191. [Link]

-

Villano, R., et al. (2023). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 11, 1264371. [Link]

-

Zidar, N., et al. (2020). Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 208, 112766. [Link]

-

Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.). [Link]

-

a Experimental versus calculated biological activity (log IC50) values... - ResearchGate. (n.d.). [Link]

-

Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed. (n.d.). [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. (n.d.). [Link]

-

Wang, Y., et al. (2021). N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats. International Immunopharmacology, 96, 107601. [Link]

-

Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PMC - PubMed Central. (n.d.). [Link]

-

Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - NIH. (n.d.). [Link]

-

Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation - MDPI. (n.d.). [Link]

-

Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - MDPI. (n.d.). [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). [Link]

-

Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay - MDPI. (n.d.). [Link]

-

Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC - PubMed Central. (n.d.). [Link]

-

Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. (n.d.). [Link]

-

Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed. (n.d.). [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). [Link]

-

Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC - NIH. (n.d.). [Link]

-

Structural basis of cholecystokinin receptor binding and regulation - PMC - PubMed Central. (n.d.). [Link]

-

Review: Structure-Activity Relationship of Antimicrobial Peptoids - MDPI. (n.d.). [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (n.d.). [Link]

-

Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of alpha-galactosylceramides - PubMed. (n.d.). [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). [Link]

-

Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed Central. (n.d.). [Link]

-

Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. (n.d.). [Link]

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - MDPI. (n.d.). [Link]

-

Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central. (n.d.). [Link]

-

Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea - MDPI. (n.d.). [Link]

-

CNS Cell based Assay Services - Creative Biolabs. (n.d.). [Link]

-

Cholesterol-dependent dynamic changes in the conformation of the type 1 cholecystokinin receptor affect ligand binding and G protein coupling - PubMed Central. (n.d.). [Link]

- Antimicrobial Susceptibility Testing Protocols - Google Books. (n.d.).

-

Direct Cytoplasmic Transcription and Trimeric RBD Design Synergize to Enhance DNA Vaccine Potency Against SARS-CoV-2 - MDPI. (n.d.). [Link]

Sources

- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: A Technical Guide to Tryptophan Derivatives in Biochemical Pathways

Foreword

The essential amino acid L-tryptophan stands as a critical nexus in cellular metabolism, its fate dictated by a series of enzymatic pathways that give rise to a fascinating array of bioactive derivatives. These molecules, far from being mere metabolic intermediates, are key regulators of physiological and pathological processes, influencing everything from neurotransmission and immune responses to gut homeostasis and oncogenesis. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of these pathways is not merely academic; it is fundamental to unraveling disease pathogenesis and designing novel therapeutic interventions.

This in-depth technical guide provides a comprehensive exploration of the major biochemical routes of tryptophan metabolism: the kynurenine pathway, the serotonin pathway, and the microbial indole pathway. Moving beyond a simple recitation of enzymatic steps, this document delves into the "why" and "how"—the causal logic behind experimental choices and the self-validating nature of robust analytical protocols. Herein, you will find not only the foundational knowledge of these intricate pathways but also practical, field-proven methodologies to empower your own research and development endeavors.

The Central Hub: Tryptophan Metabolism Overview

L-tryptophan, an essential amino acid acquired through diet, serves as a fundamental building block for protein synthesis. However, a mere fraction of dietary tryptophan is destined for incorporation into polypeptides. The vast majority, over 95%, is catabolized through a series of branching pathways, each yielding distinct classes of derivatives with profound biological activities.[1][2] The three principal metabolic routes are:

-

The Kynurenine Pathway: The major catabolic route, accounting for approximately 95% of tryptophan degradation.[1][2] This pathway is a critical regulator of the immune system and is implicated in a wide range of neurological and inflammatory disorders.

-

The Serotonin Pathway: Though utilizing a smaller portion of the tryptophan pool, this pathway is responsible for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin, which are vital for mood, sleep, and circadian rhythm regulation.

-

The Indole Pathway: Driven by the gut microbiota, this pathway converts tryptophan into a variety of indole derivatives that act as signaling molecules, modulating gut health, immune function, and even host metabolism.

The flux of tryptophan through these competing pathways is tightly regulated by the expression and activity of key enzymes, often influenced by inflammatory signals, stress hormones, and the composition of the gut microbiome. Understanding this delicate balance is paramount to deciphering the role of tryptophan derivatives in both health and disease.

The Kynurenine Pathway: An Immunomodulatory and Neuroactive Cascade

The kynurenine pathway (KP) is the primary route of tryptophan degradation in the body.[2] It is a complex cascade of enzymatic reactions that produces several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] IDO1 is expressed in various tissues and immune cells and is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), while TDO is primarily expressed in the liver and is regulated by tryptophan levels and corticosteroids.[3]

The differential regulation and tissue distribution of IDO1 and TDO underscore the context-dependent nature of KP activation. For instance, during an inflammatory response, the induction of IDO1 in immune cells leads to localized tryptophan depletion and the production of kynurenines, which collectively suppress T-cell proliferation and promote an immunosuppressive microenvironment. This mechanism is hijacked by some tumors to evade immune surveillance, making IDO1 a promising target for cancer immunotherapy.

Key Metabolites and Their Dichotomous Roles

The KP branches into several sub-pathways, yielding a spectrum of metabolites with often opposing biological effects.

-

Kynurenine (KYN): The central metabolite of the pathway, KYN can be further metabolized down two main branches. The ratio of kynurenine to tryptophan (Kyn/Trp) in circulation is often used as a biomarker for IDO1 and TDO activity and is elevated in numerous inflammatory conditions, infections, and cancers.[2]

-

Kynurenic Acid (KYNA): Produced from kynurenine by kynurenine aminotransferases (KATs), KYNA is primarily known for its neuroprotective properties. It acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and as a negative allosteric modulator of α7-nicotinic acetylcholine receptors. By dampening excessive glutamatergic neurotransmission, KYNA can mitigate excitotoxicity.

-

3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN): The other major branch of kynurenine metabolism, initiated by kynurenine-3-monooxygenase (KMO), leads to the production of the neurotoxic metabolites 3-HK and QUIN. 3-HK can generate reactive oxygen species, contributing to oxidative stress, while QUIN is a potent agonist of the NMDA receptor, leading to excitotoxicity and neuronal cell death.[4] An imbalance in the KYNA/QUIN ratio is implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[5]

-

Anthranilic Acid (AA) and Xanthurenic Acid (XA): Further metabolism of kynurenine and its derivatives produces AA and XA, which also possess biological activities, though they are less extensively studied than KYNA and QUIN.[2]

-

NAD+ Synthesis: The terminal portion of the kynurenine pathway culminates in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for cellular redox reactions and a critical signaling molecule.

The Kynurenine Pathway in Disease

Dysregulation of the kynurenine pathway is a hallmark of numerous diseases, including:

-

Neurodegenerative Disorders: An overactivation of the neurotoxic branch of the KP, leading to an elevated QUIN/KYNA ratio, is observed in conditions like Huntington's disease, Alzheimer's disease, and Parkinson's disease.[5]

-

Psychiatric Disorders: Alterations in KP metabolite levels have been linked to major depressive disorder, schizophrenia, and anxiety disorders.[2]

-

Cancer: Upregulation of IDO1 in tumor cells and antigen-presenting cells contributes to an immunosuppressive tumor microenvironment, facilitating tumor growth and metastasis.[6]

-

Autoimmune and Inflammatory Diseases: The immunomodulatory effects of KP metabolites play a complex role in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[7]

Visualizing the Kynurenine Pathway

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

The Serotonin Pathway: Neurotransmission and Circadian Rhythms

While accounting for a smaller percentage of tryptophan metabolism, the serotonin pathway is of immense physiological importance. This pathway is responsible for the synthesis of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.

The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). There are two isoforms of TPH: TPH1, which is predominantly found in the gut and pineal gland, and TPH2, which is exclusively expressed in the brain's raphe nuclei. This tissue-specific expression allows for the independent regulation of peripheral and central serotonin synthesis. Following its formation, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce serotonin.

Serotonin: A Multifaceted Signaling Molecule

Serotonin exerts its diverse effects by binding to a large family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), with multiple subtypes. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.

-

In the Central Nervous System: Brain-derived serotonin is a key regulator of mood, anxiety, sleep, appetite, and cognitive functions. Dysregulation of the central serotonergic system is a cornerstone of the pathophysiology of depression and anxiety disorders, and many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs), act by increasing the synaptic availability of serotonin.

-

In the Gastrointestinal Tract: The vast majority of the body's serotonin is produced in the enterochromaffin cells of the gut, where it plays a crucial role in regulating intestinal motility, secretion, and sensation.

-

In Platelets: Serotonin is taken up and stored in platelets and is released upon platelet activation, where it contributes to vasoconstriction and hemostasis.

Melatonin: The Hormone of Darkness

In the pineal gland, serotonin serves as the precursor for the synthesis of melatonin. This process involves two enzymatic steps: N-acetylation of serotonin to N-acetylserotonin by arylalkylamine N-acetyltransferase (AANAT), followed by methylation to melatonin by acetylserotonin O-methyltransferase (ASMT). The synthesis and release of melatonin are tightly regulated by the light-dark cycle, with levels rising during the night and being suppressed by light. Melatonin is the primary hormonal mediator of circadian rhythms, including the sleep-wake cycle.

Visualizing the Serotonin Pathway

Caption: The Serotonin and Melatonin Synthesis Pathway.

The Indole Pathway: A Dialogue with the Gut Microbiota

A significant portion of dietary tryptophan that escapes absorption in the small intestine reaches the colon, where it is metabolized by the resident gut microbiota. The primary microbial pathway for tryptophan degradation is the indole pathway, which is initiated by the enzyme tryptophanase, an enzyme not present in mammalian cells. Tryptophanase cleaves tryptophan to produce indole, pyruvate, and ammonia.

Indole itself, along with a variety of its derivatives produced by further microbial metabolism, acts as a crucial signaling molecule in the gut, influencing both the microbial community and host physiology.

Indole Derivatives as Interspecies Signaling Molecules

-

Indole: At high concentrations, indole can be toxic to some bacteria and contributes to the characteristic odor of feces.[2] However, at lower, physiological concentrations, it functions as an important signaling molecule within the gut microbiome, influencing bacterial processes such as biofilm formation, virulence, and antibiotic resistance.[2]

-

Indole-3-Propionic Acid (IPA): Produced by certain Clostridium species, IPA is a potent antioxidant with neuroprotective effects. It can cross the blood-brain barrier and has been shown to protect against oxidative stress-induced neuronal damage.

-

Indole-3-Acetic Acid (IAA): While also a plant hormone (auxin), IAA is produced by various gut bacteria. It can be absorbed into the bloodstream and has been shown to have immunomodulatory effects.

-

Indole-3-Aldehyde (IAld) and Indole-3-Lactic Acid (ILA): These indole derivatives are also produced by gut microbes and contribute to the complex signaling network in the gut.

Host-Microbe Interactions Mediated by Indole Derivatives

Indole and its derivatives can interact with host cells and influence a range of physiological processes:

-

Gut Barrier Function: Some indole derivatives, such as IPA, can enhance the integrity of the intestinal epithelial barrier, reducing gut permeability and preventing the translocation of inflammatory molecules.

-

Immune Modulation: Indole derivatives are potent ligands for the aryl hydrocarbon receptor (AhR), a transcription factor expressed in immune cells and epithelial cells.[2] Activation of AhR by these microbial metabolites can modulate immune responses in the gut, promoting the production of anti-inflammatory cytokines and contributing to immune homeostasis.

-

Metabolic Regulation: There is emerging evidence that gut-derived indole derivatives can influence host metabolism, including glucose and lipid metabolism.

The composition of the gut microbiota, which is influenced by diet, genetics, and environmental factors, determines the profile of indole derivatives produced in the gut. Dysbiosis, or an imbalance in the gut microbial community, can lead to altered production of these signaling molecules, potentially contributing to the pathogenesis of inflammatory bowel disease, metabolic syndrome, and other conditions.

Visualizing the Microbial Indole Pathway

Caption: Major Microbial Tryptophan Metabolism Pathways in the Gut.

Methodologies for Studying Tryptophan Derivatives

The accurate quantification and functional characterization of tryptophan derivatives are essential for understanding their roles in biology and disease. A variety of analytical and cell-based techniques are employed for this purpose.

Quantitative Analysis of Tryptophan Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the simultaneous and sensitive quantification of multiple tryptophan metabolites in complex biological matrices such as plasma, cerebrospinal fluid (CSF), tissue homogenates, and fecal extracts.

Table 1: Typical Concentrations of Key Tryptophan Metabolites in Human Plasma

| Metabolite | Typical Concentration Range (µM) |

| L-Tryptophan | 50 - 100 |

| L-Kynurenine | 1.5 - 2.5 |

| Kynurenic Acid | 0.02 - 0.05 |

| Quinolinic Acid | 0.2 - 0.6 |

| Serotonin | 0.4 - 1.2 |

| Melatonin | 0.00004 - 0.0004 (night) |

Note: Concentrations can vary significantly based on physiological state, time of day, and analytical methodology.

Experimental Protocol: LC-MS/MS Analysis of Kynurenine Pathway Metabolites in Human Plasma

This protocol provides a robust and reproducible method for the quantification of key kynurenine pathway metabolites. The causality behind the choice of a surrogate matrix for calibration is to circumvent the issue of high endogenous levels of the analytes in authentic plasma, which would interfere with the generation of an accurate standard curve.[8] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the trustworthiness and accuracy of the results.[8]

-

Sample Preparation:

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution containing stable isotope-labeled analogs of the target metabolites (e.g., Kynurenine-d4, Tryptophan-d5).

-

Precipitate proteins by adding 300 µL of ice-cold methanol.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard.

-

Develop a standard curve using a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) spiked with known concentrations of the analytes.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Quantify the concentration of each analyte in the samples by interpolating the peak area ratios onto the standard curve.

-

Experimental Workflow: LC-MS/MS Analysis

Caption: A typical workflow for the LC-MS/MS analysis of tryptophan metabolites.

Functional Assays for Pathway Activity

In addition to quantifying metabolite levels, it is often necessary to assess the activity of key enzymes or the functional consequences of pathway activation.

Experimental Protocol: Cell-Based Assay for IDO1 Activity

This assay measures the enzymatic activity of IDO1 in cultured cells by quantifying the production of kynurenine. The choice of IFN-γ stimulation is based on its known role as a potent inducer of IDO1 expression, ensuring a measurable enzymatic activity.[3] The subsequent colorimetric detection of kynurenine provides a straightforward and high-throughput method to assess IDO1 activity and the efficacy of potential inhibitors.

-

Cell Culture and Treatment:

-

Seed a human cell line known to express IDO1 upon stimulation (e.g., HeLa or A549 cells) in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Treat the cells with human IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression. For inhibitor studies, co-incubate with the test compounds.

-

-

IDO1 Activity Assay:

-

After the induction period, add L-tryptophan to the culture medium to a final concentration of 100 µM.

-

Incubate for 4-24 hours at 37°C.

-

Collect the cell culture supernatant.

-

-

Kynurenine Detection:

-

To 100 µL of supernatant, add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge at 2,500 x g for 10 minutes to pellet any precipitate.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm.

-

Quantify the kynurenine concentration using a standard curve prepared with known concentrations of L-kynurenine.

-

Therapeutic Targeting of Tryptophan Metabolic Pathways

The central role of tryptophan derivatives in a multitude of diseases has made their metabolic pathways attractive targets for drug development.

-

IDO1 and TDO Inhibitors: In oncology, inhibitors of IDO1 and TDO are being developed to reverse tumor-induced immunosuppression and enhance the efficacy of immunotherapies.[6] Several small molecule inhibitors have entered clinical trials.

-

KMO Inhibitors: By inhibiting KMO, the production of the neurotoxic metabolite 3-HK is reduced, and the pathway is shunted towards the production of the neuroprotective KYNA. KMO inhibitors are therefore being investigated as potential therapeutics for neurodegenerative disorders.

-

Modulation of the Gut Microbiota: Probiotics, prebiotics, and dietary interventions aimed at altering the composition and metabolic output of the gut microbiota are being explored as strategies to increase the production of beneficial indole derivatives like IPA.

-

Serotonergic Drugs: A wide range of drugs that target the serotonin system, including SSRIs, are already in clinical use for the treatment of depression and anxiety.

The continued exploration of the intricate biology of tryptophan metabolism will undoubtedly unveil new therapeutic opportunities and deepen our understanding of human health and disease.

Conclusion

The metabolic pathways of tryptophan give rise to a diverse and potent collection of bioactive molecules that are integral to a vast array of physiological processes. From the immunomodulatory kynurenines and the neuroactive serotonin and melatonin to the gut-brain signaling of microbial indoles, these derivatives represent a rich field of study with profound implications for human health. A thorough understanding of these pathways, coupled with robust and validated analytical and functional methodologies, is essential for researchers and drug developers seeking to unravel the complexities of disease and pioneer the next generation of therapeutics. This guide provides a solid foundation for these endeavors, offering both the conceptual framework and the practical tools to navigate the fascinating world of tryptophan metabolism.

References

-

Wikipedia. (n.d.). Tryptophan. Retrieved January 26, 2026, from [Link].

-

Wikipedia. (n.d.). Kynurenine pathway. Retrieved January 26, 2026, from [Link].

-

Ye, Z., Yue, L., Shi, J., & Zhang, J. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved January 26, 2026, from [Link].

-

MDPI. (2025). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved January 26, 2026, from [Link].

-

MDPI. (2024). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. MDPI. Retrieved January 26, 2026, from [Link].

-

Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis. (2023). PubMed Central. Retrieved January 26, 2026, from [Link].

-

Guillemin, G. J. (2012). The kynurenine pathway and the brain: challenges, controversies and promises. PubMed Central. Retrieved January 26, 2026, from [Link].

-

JASEM. (n.d.). Kynurenine Pathway Metabolites LC-MS/MS Analysis Kit. Retrieved January 26, 2026, from [Link].

-

A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. (2012). PubMed Central. Retrieved January 26, 2026, from [Link].

-

Varga, B., Fülöp, F., Vécsei, L., & Toldi, J. (2020). Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway. PubMed Central. Retrieved January 26, 2026, from [Link].

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved January 26, 2026, from [Link].

-

ResearchGate. (n.d.). CSF and plasma metabolites concentrations in TBM and controls for the tryptophan metabolites associated with outcome: tryptophan and kynurenine. Retrieved January 26, 2026, from [Link].

-

Liu, H., Liu, L., & Jia, L. (2012). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. PubMed Central. Retrieved January 26, 2026, from [Link].

-

Taylor & Francis Online. (n.d.). Full article: LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Retrieved January 26, 2026, from [Link].

-

BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved January 26, 2026, from [Link].

-

MDPI. (n.d.). Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer. Retrieved January 26, 2026, from [Link].

-

Oxford Academic. (n.d.). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Retrieved January 26, 2026, from [Link].

-

Frontiers. (n.d.). Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. Retrieved January 26, 2026, from [Link].

-

PubMed. (2022). Quantification of serotonin and eight of its metabolites in plasma of healthy volunteers by mass spectrometry. Retrieved January 26, 2026, from [Link].

-

Cramer, T. M., & Tyagarajan, S. K. (2024). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. PubMed. Retrieved January 26, 2026, from [Link].

-

DiLeonardi, A. M. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC. Retrieved January 26, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites. Retrieved January 26, 2026, from [Link].

-

Agilent. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Retrieved January 26, 2026, from [Link].

-

ResearchGate. (n.d.). (PDF) A simplified HPLC method for determination of tryptophan in some cereals and legumes. Retrieved January 26, 2026, from [Link].

-

Society of Toxicology. (n.d.). In vitro approaches for neurotoxicity testing. Retrieved January 26, 2026, from [Link].

-

Determination Melatonin in Human Plasma by LC/MS/MS Analysis Description. (n.d.). Retrieved January 26, 2026, from [Link].

-

PubMed. (n.d.). Serotonin in human lumbar cerebrospinal fluid: a reassessment. Retrieved January 26, 2026, from [Link].

-

Chen, Y., & Guillemin, G. J. (2009). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. PubMed Central. Retrieved January 26, 2026, from [Link].

-

PubMed. (n.d.). Kinetics of tryptophan transport across the blood-brain barrier. Retrieved January 26, 2026, from [Link].

-

PubMed Central. (n.d.). Overview of Brain Microdialysis. Retrieved January 26, 2026, from [Link].

-

PubMed Central. (n.d.). Novel Spectrophotometric Method for the Quantitation of Urinary Xanthurenic Acid and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency. Retrieved January 26, 2026, from [Link].

-

Galli, F., et al. (2017). Trial watch: IDO inhibitors in cancer therapy. Taylor & Francis Online. Retrieved January 26, 2026, from [Link].

-

PubMed. (n.d.). Sequential cerebrospinal fluid and plasma sampling in humans: 24-hour melatonin measurements in normal subjects and after peripheral sympathectomy. Retrieved January 26, 2026, from [Link].

-

PubMed. (n.d.). The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism. Retrieved January 26, 2026, from [Link].

-

Graphviz. (n.d.). Drawing graphs with dot. Retrieved January 26, 2026, from [Link].

-

YouTube. (2021). Graphviz tutorial. Retrieved January 26, 2026, from [Link].

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved January 26, 2026, from [Link].

-

YouTube. (2023). Tips for Illustrating Biological Pathways. Retrieved January 26, 2026, from [Link].

-